2-(6-Methoxy-3'-methyl-[1,1'-biphenyl]-2-yl)pyridine

Catalog No.
S13001395
CAS No.
M.F
C19H17NO
M. Wt
275.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(6-Methoxy-3'-methyl-[1,1'-biphenyl]-2-yl)pyridi...

Product Name

2-(6-Methoxy-3'-methyl-[1,1'-biphenyl]-2-yl)pyridine

IUPAC Name

2-[3-methoxy-2-(3-methylphenyl)phenyl]pyridine

Molecular Formula

C19H17NO

Molecular Weight

275.3 g/mol

InChI

InChI=1S/C19H17NO/c1-14-7-5-8-15(13-14)19-16(9-6-11-18(19)21-2)17-10-3-4-12-20-17/h3-13H,1-2H3

InChI Key

LOHRIGVHDLKRDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C=CC=C2OC)C3=CC=CC=N3

2-(6-Methoxy-3'-methyl-[1,1'-biphenyl]-2-yl)pyridine is a chemical compound characterized by the presence of a pyridine ring substituted with a biphenyl moiety. The biphenyl structure includes a methoxy group at the 6-position and a methyl group at the 3'-position. This compound is notable for its potential applications in medicinal chemistry due to its unique structural features, which may influence its biological activity and interactions.

Typical of pyridine derivatives. These may include:

  • Nucleophilic Substitution: The nitrogen atom in the pyridine ring can undergo nucleophilic attack, leading to the formation of various derivatives.
  • Electrophilic Aromatic Substitution: The aromatic biphenyl moiety can participate in electrophilic substitutions, allowing for further functionalization.
  • Oxidation and Reduction Reactions: Depending on the substituents, the compound may also be susceptible to oxidation or reduction, altering its electronic properties and reactivity.

Research on the biological activity of 2-(6-Methoxy-3'-methyl-[1,1'-biphenyl]-2-yl)pyridine indicates potential pharmacological effects. Compounds with similar structures have exhibited:

  • Antimicrobial Activity: Variants of biphenyl-pyridine compounds have shown effectiveness against various bacterial strains.
  • Anticancer Properties: Some derivatives have been investigated for their ability to inhibit cancer cell proliferation.
  • Neuroprotective Effects: Certain biphenyl derivatives demonstrate neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases.

The synthesis of 2-(6-Methoxy-3'-methyl-[1,1'-biphenyl]-2-yl)pyridine typically involves multi-step organic reactions. Common methods include:

  • Biphenyl Formation:
    • Starting from appropriate phenolic compounds, biphenyl can be synthesized using coupling reactions such as Suzuki or Heck reactions.
  • Pyridine Ring Construction:
    • The pyridine moiety can be introduced via cyclization reactions involving suitable precursors containing nitrogen functionalities.
  • Functional Group Modifications:
    • Subsequent steps may involve selective methylation and methoxylation to achieve the desired substituents on the biphenyl and pyridine rings.

Due to its structural characteristics, 2-(6-Methoxy-3'-methyl-[1,1'-biphenyl]-2-yl)pyridine has potential applications in:

  • Pharmaceutical Development: As a lead compound in drug discovery targeting specific diseases.
  • Material Science: In the development of organic materials with unique electronic properties.
  • Agricultural Chemistry: Investigating its efficacy as a pesticide or herbicide based on biological activity.

Interaction studies involving 2-(6-Methoxy-3'-methyl-[1,1'-biphenyl]-2-yl)pyridine focus on its binding affinity with biological targets. Key areas include:

  • Protein-Ligand Interactions: Investigating how this compound interacts with specific proteins involved in disease pathways.
  • Enzyme Inhibition Studies: Assessing its potential as an inhibitor for enzymes relevant to therapeutic targets.
  • Cellular Uptake Mechanisms: Understanding how this compound is absorbed and metabolized within biological systems.

Several compounds share structural similarities with 2-(6-Methoxy-3'-methyl-[1,1'-biphenyl]-2-yl)pyridine. Notable examples include:

Compound NameStructural FeaturesUnique Properties
6-Methoxy-pyridin-3-aminePyridine with methoxy and amino groupsPotential anti-inflammatory effects
3-Methyl-[1,1'-biphenyl]-4-carboxylic acidBiphenyl with carboxylic acid substitutionExhibits anti-cancer properties
4-Methoxy-[1,1'-biphenyl]-2-carboxaldehydeAldehyde derivative with methoxy substitutionUsed in organic synthesis

These compounds demonstrate varying biological activities and chemical reactivities that distinguish them from 2-(6-Methoxy-3'-methyl-[1,1'-biphenyl]-2-yl)pyridine while maintaining similar structural frameworks.

XLogP3

4.5

Hydrogen Bond Acceptor Count

2

Exact Mass

275.131014166 g/mol

Monoisotopic Mass

275.131014166 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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